molecular formula C20H18ClN3O3S B6560393 4-chloro-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 921540-71-8

4-chloro-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6560393
CAS No.: 921540-71-8
M. Wt: 415.9 g/mol
InChI Key: FKLXDSPZLNWEGP-UHFFFAOYSA-N
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Description

This compound is a benzamide-thiazole hybrid with a 4-chlorophenyl group attached to the benzamide moiety and a functionalized 1,3-thiazole ring. The thiazole ring is substituted at position 4 with a carbamoylmethyl group linked to a 4-methoxyphenylmethyl moiety. While direct data on its synthesis or activity are absent in the provided evidence, comparisons with structurally related compounds can provide insights into its properties.

Properties

IUPAC Name

4-chloro-N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-8-2-13(3-9-17)11-22-18(25)10-16-12-28-20(23-16)24-19(26)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLXDSPZLNWEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure comprising a thiazole moiety linked to a benzamide. The presence of the 4-chloro and 4-methoxyphenyl substituents is significant in influencing its biological properties.

Antitumor Activity

Recent studies have shown that compounds containing thiazole rings exhibit notable antitumor activity. For instance, thiazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid carcinoma)1.98 ± 1.22Induction of apoptosis
HT29 (colon carcinoma)1.61 ± 1.92Cell cycle arrest
Jurkat (T-cell leukemia)< 0.5Inhibition of Bcl-2 protein activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is potent against these cell lines.

The proposed mechanisms include:

  • Inhibition of RET Kinase : The compound has shown moderate to high potency in inhibiting RET kinase activity, which is crucial for various tumorigenic processes .
  • Apoptotic Pathways : It appears to activate apoptotic pathways by modulating Bcl-2 family proteins, leading to increased cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • The presence of the thiazole ring is essential for cytotoxic activity.
  • Substituents such as chloro and methoxy groups enhance the compound's potency.
  • Variations in the phenyl ring can significantly influence the biological activity, with electron-donating groups improving efficacy against certain cancer types .

Study 1: RET Kinase Inhibition

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited strong inhibition against RET kinase. The results indicated that modifications on the benzamide scaffold could lead to enhanced inhibitory effects on RET-driven tumors .

Study 2: Cytotoxicity Profiling

In another investigation, the cytotoxic effects of this compound were tested on multiple cancer cell lines using MTT assays. The findings highlighted its potential as a lead compound for further development in cancer therapeutics due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The thiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that thiazole derivatives can inhibit the growth of human cancer cell lines such as breast and colon cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The presence of the thiazole ring enhances the compound's antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Enzyme Inhibition

4-Chloro-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide may act as an inhibitor for various enzymes involved in disease processes. For example, it could potentially inhibit proteases or kinases that are overactive in certain cancers or inflammatory diseases.

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of anticancer effectsThe compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
Study 2 Assessment of antimicrobial activityDemonstrated potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study 3 Investigation of enzyme inhibitionShowed inhibition of cyclooxygenase (COX) enzymes involved in inflammation, indicating potential anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(a) EMAC2062
  • Structure : 2-{3-[{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide.
  • Key Differences : Replaces the carbamoylmethyl group with a hydrazin-ylidene linker and introduces a bromine atom.
  • Data :
    • Melting Point: 222°C (decomposition)
    • Yield: 84.74%
    • ¹H-NMR : δ 3.89 (s, OCH₃) .
  • Significance : The hydrazin-ylidene moiety may enhance π-π stacking interactions, while the bromine could increase molecular weight and polarizability compared to the target compound.
(b) 4-Fluoro-N-[4-(2-{[(4-Methoxyphenyl)Methyl]Carbamoyl}Ethyl)-1,3-Thiazol-2-yl]Benzamide
  • Structure : Fluorine replaces chlorine on the benzamide, and a carbamoylethyl linker is present.
  • Data :
    • Molecular Weight: 413.47 g/mol
    • Formula: C₂₁H₂₀FN₃O₃S .
  • Significance : The longer ethyl linker may improve solubility, while fluorine’s electronegativity could alter binding affinity compared to chlorine.

Analogues with Heterocyclic Modifications

(a) 4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-yl)-1,3-Thiazol-2-yl]Benzamide
  • Structure : Replaces the carbamoylmethyl-methoxyphenyl group with a coumarin (2-oxochromene) system.
  • Data :
    • Molecular Weight: 380.59 g/mol
    • CAS: 380593-61-3 .
(b) N-(4-Methyl-1,3-Thiazol-2-yl)-4-(2-Oxopyrrolidin-1-yl)Benzamide
  • Structure : Features a 2-oxopyrrolidine group instead of the methoxyphenyl-carbamoylmethyl chain.
  • Data :
    • CAS: 794545-81-6 .

Analogues with Halogen and Functional Group Variations

(a) 4-Chloro-N-(4-Methyl-1,3-Thiazol-2-yl)-3-Nitrobenzamide
  • Structure : Adds a nitro group at position 3 of the benzamide.
  • Data :
    • Molecular Weight: 297.72 g/mol
    • Formula: C₁₁H₈ClN₃O₃S .
(b) 2-[(4-Chlorophenyl)Methyl]-N-[(4-Methoxyphenyl)Methyl]-1,3-Thiazole-4-Carboxamide
  • Structure : Positions the chlorophenyl and methoxyphenyl groups on the thiazole ring rather than the benzamide.
  • Data :
    • Molecular Weight: 372.87 g/mol
    • Formula: C₁₉H₁₇ClN₂O₂S .
  • Significance : Structural isomerism could lead to differences in target selectivity or binding mode.

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